molecular formula C18H18N2O4S2 B2723554 3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 868677-96-7

3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2723554
CAS No.: 868677-96-7
M. Wt: 390.47
InChI Key: CWBYPKHERQVCLC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
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Biological Activity

3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer effects. The presence of a benzenesulfonyl group enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Procaspase-3 Activation :
    Research indicates that certain benzothiazole derivatives can activate procaspase-3, leading to apoptosis in cancer cells. For example, compounds 8j and 8k exhibited significant procaspase-3 activation with percentages of 77.8% and 92.1%, respectively .
  • Apoptosis Induction :
    The activation of caspases is crucial for the apoptotic process. The compound's ability to induce apoptosis may be linked to its structural features that facilitate interaction with apoptotic pathways.

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives:

  • Benzothiazole Moiety : Essential for anticancer activity.
  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Methoxy Substituent : Contributes to increased potency against cancer cell lines.

In Vitro Studies

A study evaluating various benzothiazole derivatives demonstrated that those with optimal electronic properties and steric configurations exhibited superior anticancer activity. Compounds were tested against U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) cell lines, revealing IC50 values as low as 5.2 μM for the most potent derivatives .

In Vivo Studies

Further investigations into the in vivo effects of these compounds were conducted using zebrafish embryos to assess toxicity and apoptotic effects. These studies are critical for understanding the therapeutic window and safety profile of new anticancer agents.

Table 1: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (μM)Procaspase-3 Activation (%)
8jU9375.277.8
8kU9376.692.1
PAC-1U937-100
DMSOU937-7

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-12-8-9-14(24-2)16-17(12)25-18(20-16)19-15(21)10-11-26(22,23)13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYPKHERQVCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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